![molecular formula C8H10N2O2 B2720394 6-[(Methylamino)methyl]pyridine-3-carboxylic acid CAS No. 1199776-84-5](/img/structure/B2720394.png)
6-[(Methylamino)methyl]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-[(Methylamino)methyl]pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It shares a similar structure with other pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine . The molecular formula of this compound is C7H8N2O2 and it has a molecular weight of 152.15 .
Molecular Structure Analysis
The molecular structure of “6-[(Methylamino)methyl]pyridine-3-carboxylic acid” consists of a pyridine ring with a carboxylic acid group and a methylamino group attached . The exact structure can be determined using techniques like X-ray single crystal analysis .Physical And Chemical Properties Analysis
“6-[(Methylamino)methyl]pyridine-3-carboxylic acid” is a solid at room temperature . It has predicted pKa values of 2.9 and 6.63 .Applications De Recherche Scientifique
Antimicrobial Applications
Research demonstrates the potential of pyridine-derived compounds in creating antimicrobial agents. For example, Schiff's bases synthesized from pyridine-bridged carboxamide have shown significant bactericidal and fungicidal activities, comparable to streptomycin and fusidic acid, suggesting a promising avenue for the development of new antimicrobial drugs (Al-Omar & Amr, 2010).
Chemical Synthesis and Functionalization
The compound has also been involved in studies on chemical synthesis and functionalization, highlighting its versatility in organic chemistry. For instance, the reaction of pyridine carboxamide with 2,3-diaminopyridine has been explored, showcasing the structural diversity achievable through such reactions and their theoretical underpinnings (Yıldırım, Kandemirli, & Demir, 2005).
Receptor Design and Anion Recognition
Another study focuses on the design of dicationic pyridine-2,6-dicarboxamide receptors, which exhibit strong binding to anions and neutral guests like urea and amides. This research suggests applications in sensing technologies and materials science due to the compound's ability to selectively recognize and bind anions (Dorazco‐González et al., 2010).
Materials Science
In materials science, new polyamides have been synthesized using derivatives of pyridine carboxylic acid, showing promise for applications in polymer science due to their thermal stability and solubility in polar solvents. This indicates the role of such compounds in developing new materials with specific thermal and solubility properties (Faghihi & Mozaffari, 2008).
Luminescence and Sensing
The study of aromatic carboxylic acid derivatives and their complexes with Eu(III) and Tb(III) has revealed significant luminescence properties, opening up potential applications in lighting and display technologies, as well as in the development of luminescent probes for biological and medical imaging (Tang, Tang, & Tang, 2011).
Propriétés
IUPAC Name |
6-(methylaminomethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-5-7-3-2-6(4-10-7)8(11)12/h2-4,9H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOSEBCYINZLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Methylamino)methyl]pyridine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

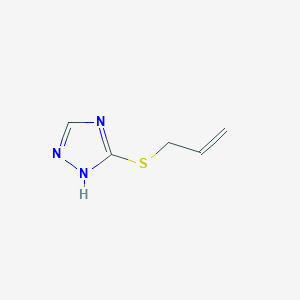


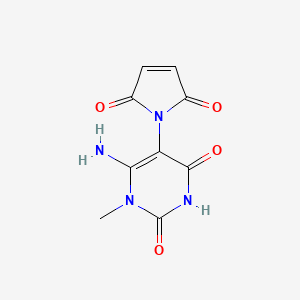
![Tert-butyl 2-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2720318.png)
![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)
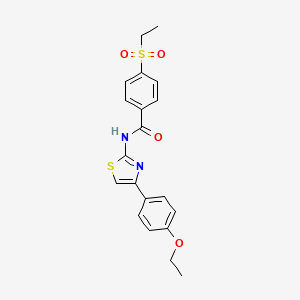
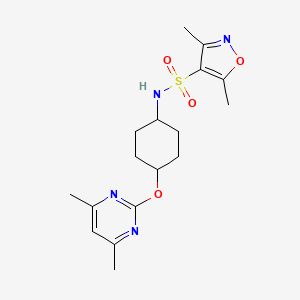
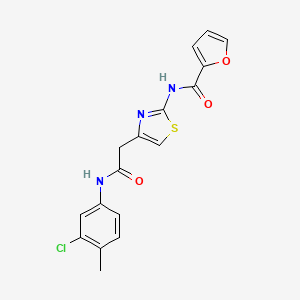
![2-Chloro-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]propanamide](/img/structure/B2720325.png)



![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)